3-(3-Hydroxymethylphenyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxymethylphenyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 3-(3-Hydroxymethylphenyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of ynones or ynoates with 2-mercapto acetate under basic conditions . Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Industrial production methods often utilize these reactions due to their efficiency and high yield.
Chemical Reactions Analysis
3-(3-Hydroxymethylphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium dichromate for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3-(3-Hydroxymethylphenyl)thiophene-2-carboxylic acid has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents . In the industry, these compounds are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Mechanism of Action
The mechanism of action of 3-(3-Hydroxymethylphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . For example, some thiophene derivatives act as voltage-gated sodium channel blockers, which can result in anesthetic effects .
Comparison with Similar Compounds
3-(3-Hydroxymethylphenyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid . While these compounds share a similar core structure, their unique substituents confer different properties and applications. For instance, thiophene-2-carboxylic acid is commonly used as a catalyst in Ullmann coupling reactions, whereas thiophene-3-carboxylic acid is used in the synthesis of novel acetylene monomers .
Properties
Molecular Formula |
C12H10O3S |
---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
3-[3-(hydroxymethyl)phenyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3S/c13-7-8-2-1-3-9(6-8)10-4-5-16-11(10)12(14)15/h1-6,13H,7H2,(H,14,15) |
InChI Key |
UFVKPHSBJVIECM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(SC=C2)C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.